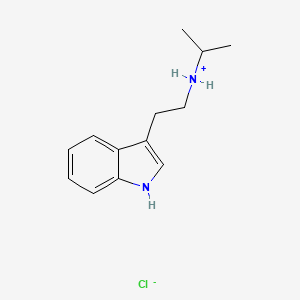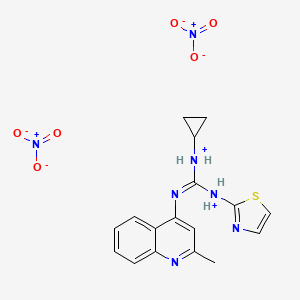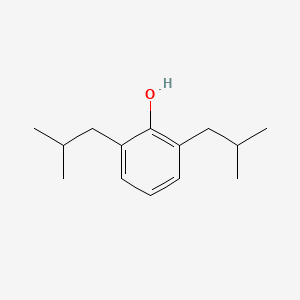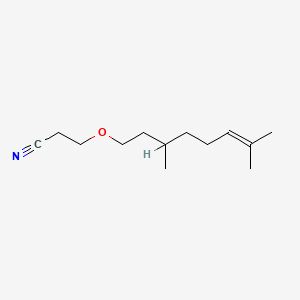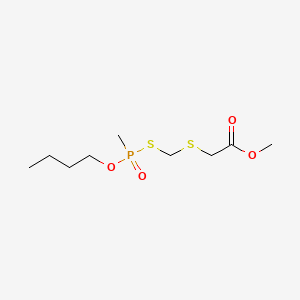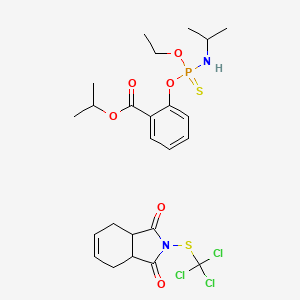
Diethylcarbamazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylcarbamazine hydrochloride is a synthetic organic compound primarily used as an anthelmintic medication. It is highly effective in treating filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . This compound was discovered in 1947 by Yellapragada Subbarow and is included in the World Health Organization’s List of Essential Medicines .
准备方法
Synthetic Routes and Reaction Conditions: Diethylcarbamazine hydrochloride is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: Diethylcarbamazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted analogs .
科学研究应用
Diethylcarbamazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: this compound is extensively researched for its therapeutic applications in treating filarial diseases.
作用机制
The mechanism of action of diethylcarbamazine hydrochloride involves sensitizing microfilariae to phagocytosis. This is achieved by inhibiting arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
相似化合物的比较
Ivermectin: Another anthelmintic used to treat onchocerciasis (river blindness) and other parasitic infections.
Albendazole: Used for treating a variety of parasitic worm infestations.
Levamisole: An immunomodulatory and antihelminthic agent.
Comparison: Diethylcarbamazine hydrochloride is unique in its specific action against filarial parasites and its ability to sensitize microfilariae to phagocytosis. Unlike ivermectin, which is preferred for onchocerciasis, this compound is more effective for lymphatic filariasis and loiasis . Additionally, it has a different mechanism of action compared to albendazole and levamisole, making it a valuable alternative in the treatment of specific parasitic infections .
属性
CAS 编号 |
5348-97-0 |
|---|---|
分子式 |
C10H22ClN3O |
分子量 |
235.75 g/mol |
IUPAC 名称 |
N,N-diethyl-4-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H |
InChI 键 |
WCJHPDVYERQRGZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.Cl |
相关CAS编号 |
90-89-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


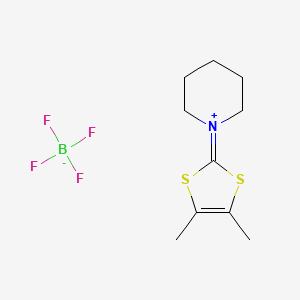
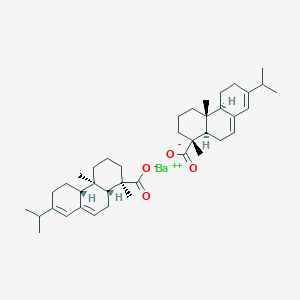
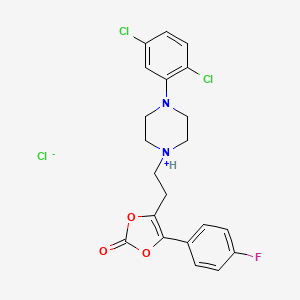
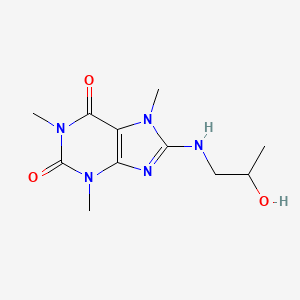
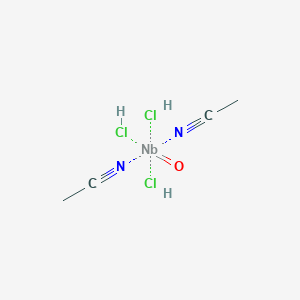
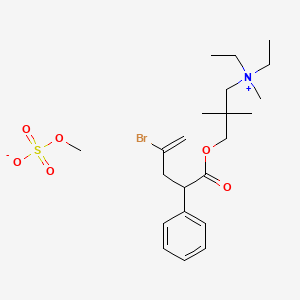
![Ledienosid [German]](/img/structure/B13766944.png)
